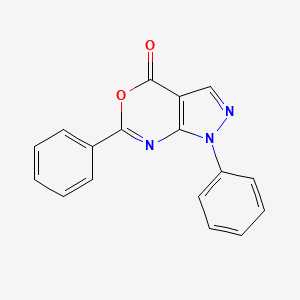

Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 1,6-diphenyl-

Descripción general

Descripción

Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 1,6-diphenyl- is a heterocyclic compound that features a fused ring system combining pyrazole and oxazine moieties. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 1,6-diphenyl- typically involves multi-step organic reactions. Common starting materials might include substituted pyrazoles and oxazines. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct formation of the fused ring system.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups attached to the ring system.

Reduction: Reduction reactions could be used to modify the oxidation state of the compound, affecting its reactivity and stability.

Substitution: Various substitution reactions might be employed to introduce different substituents onto the ring system, thereby modifying its properties.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 1,6-diphenyl- might be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, such compounds could be investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, or other bioactive agents.

Medicine

In medicine, these compounds might be explored for their therapeutic potential in treating diseases such as cancer, inflammation, or infectious diseases.

Industry

Industrially, the compound could find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mecanismo De Acción

The mechanism of action for Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 1,6-diphenyl- would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparación Con Compuestos Similares

Similar Compounds

- Pyrazolo(3,4-d)pyrimidines

- Pyrazolo(3,4-d)triazines

- Oxazolo(3,4-d)pyrimidines

Uniqueness

Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 1,6-diphenyl- is unique due to its specific ring structure and the presence of phenyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it might exhibit different pharmacokinetic properties, binding affinities, or stability profiles.

Actividad Biológica

Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 1,6-diphenyl- is a heterocyclic compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on its anticancer and antimicrobial activities.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by a fused pyrazole and oxazine ring system. The structural features contribute to its biological activities, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one involves several steps:

- Starting Material : Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is hydrolyzed to form the corresponding carboxylic acid.

- Cyclization : The carboxylic acid is then reacted with acetic anhydride to yield the desired pyrazolo-oxazine compound.

- Further Modifications : The synthesized compound can undergo various reactions with hydrazines and amines to form derivatives with enhanced biological properties .

Anticancer Activity

Recent studies have demonstrated that pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one exhibits promising anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For example:

- Cell Lines Tested : The compound was tested against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.

- Mechanism of Action : The anticancer activity is thought to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| A549 | 12.5 | Cell cycle arrest (G2/M) |

| HT-29 | 18.0 | Apoptosis induction |

Antimicrobial Activity

The compound also exhibits significant antimicrobial activity against various pathogens:

- Bacterial Strains : Tests against Staphylococcus aureus and Escherichia coli showed effective inhibition.

- Fungal Strains : The compound demonstrated antifungal properties against Candida albicans.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Study 1: Anticancer Efficacy in vivo

A study conducted on mice bearing tumor xenografts demonstrated that administration of pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one significantly reduced tumor volume compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Case Study 2: Antimicrobial Effectiveness

In a clinical setting, formulations containing pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one were tested for their efficacy against multidrug-resistant bacterial strains. Results indicated a reduction in bacterial load in infected wounds.

Propiedades

IUPAC Name |

1,6-diphenylpyrazolo[3,4-d][1,3]oxazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O2/c21-17-14-11-18-20(13-9-5-2-6-10-13)15(14)19-16(22-17)12-7-3-1-4-8-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCJIDPZJCOJRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00151102 | |

| Record name | Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 1,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115445-72-2 | |

| Record name | Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 1,6-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115445722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 1,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.